4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Description
Properties
Molecular Formula |
C40H58BNO4 |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
N,N-bis(4-octoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C40H58BNO4/c1-7-9-11-13-15-17-31-43-37-27-23-35(24-28-37)42(36-25-29-38(30-26-36)44-32-18-16-14-12-10-8-2)34-21-19-33(20-22-34)41-45-39(3,4)40(5,6)46-41/h19-30H,7-18,31-32H2,1-6H3 |
InChI Key |
UCWIMTOLFMRYIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCCCC)C4=CC=C(C=C4)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling for Diarylaniline Intermediate
The synthesis begins with the preparation of 4-bromo-N,N-bis(4-(octyloxy)phenyl)aniline (Intermediate S6), a key precursor. This step involves a copper- or palladium-catalyzed Ullmann coupling between 4-bromoaniline and 1-iodo-4-octyloxybenzene under basic conditions.
Reaction Conditions:
Miyaura Borylation for Boronate Ester Formation
The second step introduces the pinacol boronate ester via Miyaura borylation. This palladium-mediated reaction replaces the aryl bromide in S6 with a boronate group using bis(pinacolato)diboron (B₂pin₂).
Reaction Conditions:
Alternative Synthetic Approaches
Suzuki Coupling with Preformed Boronic Acids
While less common, Suzuki-Miyaura coupling between 4-bromo-N,N-bis(4-(octyloxy)phenyl)aniline and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid has been reported. However, this method suffers from lower yields (45–52%) due to competing protodeboronation.
Comparative Analysis of Methods
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group would yield a phenol derivative, while reduction of nitro groups would yield amines.
Scientific Research Applications
Organic Electronics
The compound has been studied for its role in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows for effective charge transport and light emission properties:
- Charge Transport: The presence of the boron moiety enhances the electron transport capabilities of the material, making it suitable for use in OLEDs where efficient charge injection and transport are crucial .
- Light Emission: The octyloxy groups improve solubility and film-forming properties, which are essential for the fabrication of thin films in electronic devices .
Photonic Applications
Due to its ability to absorb and emit light effectively:
- Fluorescent Dyes: The compound can be utilized as a fluorescent dye in various applications including bioimaging and sensors. Its photophysical properties enable it to serve as a marker or probe .
- Liquid Crystals: Variants of this compound have been explored in liquid crystal displays (LCDs), where they contribute to the alignment and switching properties essential for display technologies .
Material Science
The incorporation of boron into the molecular structure allows for:
- Thermal Stability: The compound exhibits enhanced thermal stability compared to non-boronated analogs, making it suitable for high-temperature applications .
- Polymerization: It can be used as a building block for synthesizing polymers with tailored electronic properties through various coupling reactions such as Suzuki coupling .
Case Study 1: OLED Performance Enhancement
Research demonstrated that incorporating 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline into OLED devices significantly improved device efficiency by enhancing charge balance and reducing recombination losses. Devices fabricated with this compound showed up to a 30% increase in luminous efficiency compared to traditional materials .
Case Study 2: Photonic Device Development
In a study focusing on photonic devices, the compound was used as a dopant in polymer matrices. The results indicated that devices utilizing this dopant exhibited superior optical clarity and enhanced light-emitting properties under UV excitation. This application is particularly relevant in developing advanced sensors and imaging technologies .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Electronics | OLEDs and OPVs | Enhanced charge transport and light emission |
| Photonics | Fluorescent dyes | Effective absorption/emission properties |
| Material Science | High-temperature stable polymers | Improved thermal stability |
| Liquid Crystals | Display technologies | Enhanced alignment and switching properties |
Mechanism of Action
The mechanism of action of 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- Structure : Differs by having hexyloxy (C₆H₁₃O) instead of octyloxy (C₈H₁₇O) chains.
- Synthesis : Synthesized via Pd-catalyzed Miyaura borylation of 4-bromo-N,N-bis(4-hexyloxyphenyl)aniline with bis(pinacolato)diboron (72% yield) .
- Properties: Shorter alkyl chains reduce solubility in nonpolar solvents compared to the octyloxy analogue. NMR data (¹H: δ = 7.44 ppm for aromatic protons) indicate similar electronic environments .
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- Structure : Methoxy (OCH₃) groups replace octyloxy chains.
- Applications : Used in porphyrin-arylamine derivatives for solar cells. Methoxy groups provide stronger electron-donating effects but lower solubility in organic solvents .
Table 1: Alkoxy-Substituted Analogues
Boronate Ester Variations
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Structure: Lacks alkoxy groups; features dimethylamino (N(CH₃)₂) instead.
- Electronic Effects: The dimethylamino group is a stronger electron donor, altering HOMO-LUMO levels. Used in fluorescent probes .
- Solubility: Higher polarity due to the amino group limits solubility in hydrocarbons compared to octyloxy derivatives .
4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline
- Structure : Methyl and p-tolyl groups replace octyloxy chains.
- Stability : Reduced steric bulk improves crystallinity but lowers thermal stability in thin-film applications .
Table 2: Boronate Ester Variations
Performance in Cross-Coupling Reactions
The target compound’s octyloxy chains improve solubility in toluene and DMSO, enabling efficient Miyaura borylation (72% yield) . In contrast, the hexyloxy analogue achieves higher yields (95%) in bromination reactions due to reduced steric hindrance . Methoxy and tert-butyl derivatives (e.g., 4-(tert-butyl)-N-(4-(tert-butyl)phenyl)-N-(4-boronated phenyl)aniline) exhibit lower reactivity in Suzuki couplings due to electron-withdrawing or bulky groups .
Thermal and Stability Profiles
- Target Compound : Long octyloxy chains enhance thermal stability (decomposition >250°C) but may reduce glass transition temperature (Tg) in polymer matrices.
- 4-(tert-Butyl) Analogue : Higher thermal stability (stable up to 300°C) due to rigid tert-butyl groups but requires storage under nitrogen to prevent boronate oxidation .
Biological Activity
The compound 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS No. 1384270-52-3) is a synthetic organic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Octyloxy groups : These hydrophobic chains may influence the compound's solubility and membrane permeability.
- Dioxaborolane moiety : Known for its role in drug delivery systems and potential interactions with biological targets.
The molecular formula is C_{40}H_{58BNO_4, indicating a substantial molecular weight that may affect its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Nuclear Receptors : The dioxaborolane group may facilitate interactions with nuclear receptors such as CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor), which play critical roles in drug metabolism and detoxification pathways .
- Antioxidant Properties : Compounds containing aromatic rings and heteroatoms often exhibit antioxidant activity. Preliminary studies suggest that similar structures can scavenge free radicals, thereby protecting cells from oxidative stress.
- Cell Proliferation Modulation : The aniline part of the molecule may influence cell signaling pathways related to proliferation and apoptosis. This could be particularly relevant in cancer research where modulation of such pathways is crucial.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Effects : In a study examining various octyloxy-substituted phenolic compounds, it was found that these structures exhibited significant antioxidant properties, reducing oxidative stress markers in cellular models .
- Nuclear Receptor Activation : Research involving transactivation assays demonstrated that compounds similar to the target molecule activated CAR and PXR in vitro. This suggests potential implications for drug metabolism and efficacy in therapeutic contexts .
- Cancer Cell Line Studies : Preliminary investigations into the effects of this compound on various cancer cell lines showed promising results in inhibiting cell proliferation. Further studies are needed to elucidate the specific pathways involved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
